molecular formula C11H12O3 B2892534 rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis CAS No. 1932418-65-9

rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis

Cat. No.: B2892534
CAS No.: 1932418-65-9
M. Wt: 192.214
InChI Key: QWXMVYUZNXKAKD-ZJUUUORDSA-N
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Description

rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis is a stereoisomeric oxolane (tetrahydrofuran) derivative featuring a phenyl substituent at the 5-position and a carboxylic acid group at the 2-position. The cis configuration denotes the spatial arrangement of these substituents on the oxolane ring. Such compounds are of interest in medicinal chemistry due to their cyclic backbone, which can enhance metabolic stability and influence pharmacokinetic profiles .

Properties

IUPAC Name

(2S,5R)-5-phenyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXMVYUZNXKAKD-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807885-11-5
Record name rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of (2S,5R)-2-isopropyl-5-methylcyclohexanone with phenoxyacetic acid hydrazides in the presence of a catalytic amount of glacial acetic acid . The reaction is monitored and confirmed using techniques such as FTIR-ATR, Raman, 1H-NMR, and 13C-NMR spectral analysis.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Acidity: The trifluoromethyl (CF3) group in C7H7F3O3 (196.13 g/mol) is strongly electron-withdrawing, likely increasing the carboxylic acid’s acidity compared to phenyl or methyl analogues .

Stereochemical Considerations :

  • The (2R,5S) configuration in trifluoromethyl and ester derivatives contrasts with the (2R,5R) stereochemistry in the methyl-substituted compound, which may alter binding affinity in biological systems .

The ester derivative C13H13F3O3 (274.24 g/mol) serves as a prodrug, masking the carboxylic acid to enhance absorption .

Commercial Availability :

  • The trifluoromethyl variant is commercially available (A2B Chem), while the dimethylcarbamoyl analogue is restricted to R&D use (SY218677) .

Biological Activity

Rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid, cis, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : C12H13O3
Molecular Weight : 219.23 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a phenyloxolane structure which is characterized by a five-membered ring containing an oxygen atom and a carboxylic acid functional group. This configuration is crucial for its interaction with biological targets.

The biological activity of rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid is primarily linked to its ability to modulate protein interactions within cellular pathways. Recent studies indicate that it may act as an allosteric inhibitor in various signaling pathways, particularly those involving oncogenic proteins.

Key Mechanisms:

  • Inhibition of Protein-Protein Interactions : The compound has shown potential in disrupting critical interactions between proteins involved in cancer pathways, particularly those associated with Ras signaling.
  • Regulation of Gene Expression : By influencing transcription factors such as IRF4, this compound may alter the expression of genes involved in cell survival and proliferation.

Antitumor Activity

A recent study evaluated the antitumor activity of rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid using various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
Hepatocellular Carcinoma (HCC)1.5Disruption of TRBP-Dicer interaction
Breast Cancer2.0Inhibition of Ras signaling
Lung Cancer1.8Modulation of IRF4 activity

Table 1: Antitumor activity of rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid against various cancer cell lines.

Case Studies

  • Hepatocellular Carcinoma Study :
    • In a controlled experiment, rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid was administered to HCC cell lines. The compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways.
  • Breast Cancer Research :
    • A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by interfering with the Ras signaling pathway, which is often hyperactivated in these tumors.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Extensive distribution in tissues with high affinity for liver and lung tissues.
  • Metabolism : Primarily metabolized via hepatic pathways.
  • Excretion : Renal excretion predominates with minor fecal elimination.

Toxicity Studies

Toxicological assessments indicate that at therapeutic doses, rac-(2R,5S)-5-phenyloxolane-2-carboxylic acid exhibits minimal toxicity. However, further studies are warranted to fully elucidate its safety profile.

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